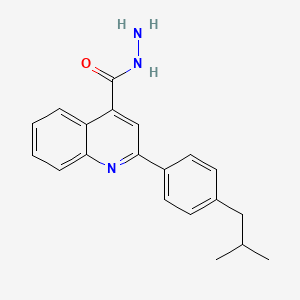

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11,21H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODWIAKQPAXIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction-Based Synthesis

Formation of the Quinoline Core

The Pfitzinger condensation remains the most widely employed method for constructing the quinoline scaffold. As demonstrated in multiple studies, this reaction involves the cyclocondensation of isatin derivatives with ketones under basic conditions. For 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid synthesis:

- Reactants : Isatin and 4-isobutylacetophenone undergo condensation in refluxing ethanol with sodium hydroxide.

- Mechanism : The reaction proceeds through keto-enol tautomerization, followed by cyclodehydration to form the quinoline ring.

- Yield : Typical yields range from 65–78% for the carboxylic acid intermediate.

Esterification of the Carboxylic Acid

Conversion to the ethyl ester facilitates subsequent hydrazide formation:

Hydrazide Formation

The critical step generating the target carbohydrazide involves nucleophilic acyl substitution:

- Reagents : Hydrazine hydrate (80–98%) in ethanol under reflux.

- Reaction Time : 6–8 hours, monitored by TLC for completion.

- Yield : 70–82% for 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide.

Table 1: Pfitzinger Route Optimization Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Quinoline formation | Isatin, 4-isobutylacetophenone | 78 (reflux) | 8–12 | 65–78 |

| Esterification | H₂SO₄, EtOH | 78 (reflux) | 12–24 | 85–92 |

| Hydrazide synthesis | NH₂NH₂·H₂O, EtOH | 78 (reflux) | 6–8 | 70–82 |

Alternative Synthetic Routes

Suzuki Coupling for R-Group Diversification

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Key Advantage | Limitation | Overall Yield (%) |

|---|---|---|---|

| Classical Pfitzinger | Cost-effective reagents | Long reaction times | 58–65 |

| Suzuki functionalization | Late-stage diversification | Requires air-free conditions | 45–52 |

| Microwave-assisted | Time efficiency | Specialized equipment needed | 70–75 |

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Production Considerations

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems demonstrate:

Chemical Reactions Analysis

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

Overview

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by relevant case studies and data.

Chemistry

- Organic Synthesis : This compound is utilized as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

- Proteomics Research : this compound is employed to study protein interactions and functions. Its ability to bind with specific proteins makes it a valuable tool for understanding cellular processes.

Medicine

Industry

- Material Development : In industrial applications, this compound is being explored for its role in developing new materials and chemical processes. Its unique properties can be leveraged to create innovative solutions in material science.

Case Studies

- Proteomics Application : A study demonstrated how this compound was used to investigate protein interactions in a cellular model. The findings highlighted its ability to alter protein function, which could lead to advancements in targeted therapies for diseases like cancer .

- Antimicrobial Research : In another study focusing on quinoline derivatives, compounds similar to this compound were evaluated for their antimicrobial activity against Staphylococcus aureus. The results indicated significant inhibition at lower concentrations, suggesting potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism by which 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparative Analysis with Analogous Quinoline-4-carbohydrazide Derivatives

Quinoline-4-carbohydrazide derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide with structurally similar compounds:

Structural and Physicochemical Properties

Notes:

- LogP values (calculated) indicate the isobutyl derivative’s higher lipophilicity compared to ethoxy and chloro analogs.

Key Insights :

- The isobutylphenyl derivative’s anti-inflammatory activity is linked to its structural mimicry of ibuprofen, enabling selective COX-2 binding .

- Chloro and dichloro analogs may exhibit enhanced antimicrobial activity due to increased electrophilicity .

Molecular Docking and Binding Affinity

- 2-(4-Isobutylphenyl)... : Docking studies reveal strong hydrophobic interactions with COX-2 (binding energy: -9.2 kcal/mol) via the isobutyl group .

- 2-(4-Bromophenyl)... : Shows moderate affinity (-7.8 kcal/mol) for EGFR kinase, attributed to halogen bonding with bromine .

- Triazole-thiol derivatives : Exhibit hydrogen bonding with fungal CYP51 (binding energy: -8.5 kcal/mol) .

Biological Activity

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative effectiveness against various biological targets.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline ring system substituted with an isobutylphenyl group and a carbohydrazide moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of quinoline compounds exhibit substantial antioxidant properties. For instance, compounds structurally related to this compound have shown improved radical scavenging abilities compared to their parent compounds like ibuprofen. In a study, certain thiazolidine-4-one derivatives demonstrated antioxidant activities with EC50 values significantly lower than that of ibuprofen, suggesting that modifications to the quinoline structure can enhance antioxidant potential .

| Compound | EC50 Value (µM) | Comparison to Ibuprofen |

|---|---|---|

| This compound | TBD | TBD |

| Ibuprofen | 773.67 ± 3.41 | Reference |

Antibacterial Activity

The antibacterial properties of quinoline derivatives have been extensively studied. A series of compounds derived from similar scaffolds have shown moderate antibacterial activity against various strains. For example, the minimum inhibitory concentration (MIC) values for some quinoline derivatives against Staphylococcus aureus were reported to be in the range of 38.64 µM to 49.04 µM . The specific MIC for this compound remains to be established but is anticipated to be comparable based on structural similarities.

Antiviral Activity

Quinoline derivatives are also being explored for their antiviral properties, particularly against HIV-1. Compounds with similar structures have demonstrated inhibitory effects on HIV integrase and replication processes. The design of new derivatives aims to enhance these activities through structural modifications . The potential of this compound in this context warrants further investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's ability to neutralize free radicals is crucial in preventing oxidative stress-related damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Interaction : The structural features may allow interaction with various receptors, influencing cellular signaling pathways.

Case Studies

A recent study focused on a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives demonstrated promising results in both antibacterial and antiviral assays. Although not directly tested, the findings suggest that modifications similar to those found in this compound could yield compounds with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide, and how can reaction completion be monitored?

- Methodology :

- Step 1 : Synthesize the quinoline-4-carboxylate precursor via Friedländer condensation, substituting the phenyl group with 4-isobutylphenyl.

- Step 2 : Convert the ester to hydrazide by refluxing with hydrazine hydrate in ethanol (60–80°C, 6–8 hours). For analogs like 2-(4-bromophenyl)quinoline-4-carbohydrazide, anhydrous sodium acetate in glacial acetic acid is used as a catalyst .

- Monitoring : Track reaction progress using Thin Layer Chromatography (TLC; Rf value ~0.5 in ethyl acetate/hexane 3:7) or High Performance Liquid Chromatography (HPLC) with a C18 column (retention time monitored at 254 nm) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Analyze proton environments (e.g., hydrazide NH at δ 10–12 ppm, isobutyl CH3 at δ 1.2–1.4 ppm) and carbon signals (quinoline C=O at ~165 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns. For analogs, molecular formulas are validated with <2 ppm mass error .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the in vitro cytotoxicity of this compound against cancer cell lines?

- Methodology :

- Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) and normal cell lines (e.g., HEK-293) for selectivity assessment .

- Assay Protocol :

- MTT Assay : Treat cells with compound concentrations (1–100 μM) for 48–72 hours. Measure IC50 values using spectrophotometric absorbance at 570 nm .

- Apoptosis Markers : Validate mechanism via flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets like EGFR-TK?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR-TK’s ATP-binding pocket (PDB ID: 1M17). Prioritize poses with hydrogen bonds to Met793 or hydrophobic interactions with Leu718 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM/PBSA) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory activity .

Q. How should researchers address discrepancies in biological activity data across studies involving quinoline-4-carbohydrazide derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance cytotoxicity in 2-(4-bromophenyl) analogs vs. reduced activity in methoxy-substituted derivatives ).

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, identifying outliers via funnel plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.